
n,n,n'-Trimethyl-d6-1,3-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n,n’-Trimethyl-d6-1,3-propanediamine: is a deuterium-labeled version of n,n,n’-Trimethyl-1,3-propanediamine. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling makes it a valuable tool for studying pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of n,n,n’-Trimethyl-d6-1,3-propanediamine typically involves the reaction of deuterated trimethylamine with 1,3-dibromopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the deuterium labeling throughout the process .
Chemical Reactions Analysis
Types of Reactions: n,n,n’-Trimethyl-d6-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Chemistry: n,n,n’-Trimethyl-d6-1,3-propanediamine is used as a stable isotope-labeled compound in various chemical studies. It helps in tracing reaction pathways and understanding the mechanisms of chemical reactions .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. The deuterium labeling allows for precise tracking of the compound within biological systems .
Medicine: In pharmacology, it is used to study the pharmacokinetics and pharmacodynamics of drugs. The deuterium labeling helps in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceuticals .
Industry: In industrial applications, it is used in the synthesis of various chemicals and materials. Its unique properties make it valuable in the production of high-performance materials .
Mechanism of Action
The mechanism of action of n,n,n’-Trimethyl-d6-1,3-propanediamine involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, leading to changes in the pharmacokinetic and metabolic profiles of drugs. This compound can interact with enzymes and receptors, altering their activity and function .
Comparison with Similar Compounds
- n,n,n’-Trimethyl-1,3-propanediamine
- n,n,n’-Trimethyl-1,3-diaminopropane
- (3-Dimethylaminopropyl)methylamine
Comparison: n,n,n’-Trimethyl-d6-1,3-propanediamine is unique due to its deuterium labeling. This labeling provides distinct advantages in scientific research, particularly in the study of pharmacokinetics and metabolic pathways. The deuterium atoms make the compound more stable and allow for precise tracking in various applications .
Properties
Molecular Formula |
C6H16N2 |
|---|---|
Molecular Weight |
122.24 g/mol |
IUPAC Name |
N,N',N'-tris(dideuteriomethyl)propane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-7-5-4-6-8(2)3/h7H,4-6H2,1-3H3/i1D2,2D2,3D2 |
InChI Key |
SORARJZLMNRBAQ-NMFSSPJFSA-N |
Isomeric SMILES |
[2H]C([2H])NCCCN(C([2H])[2H])C([2H])[2H] |
Canonical SMILES |
CNCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


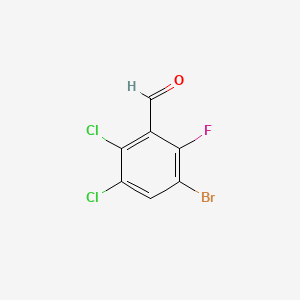
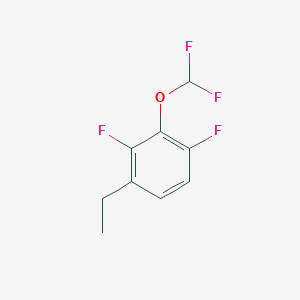
![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide](/img/structure/B14041818.png)
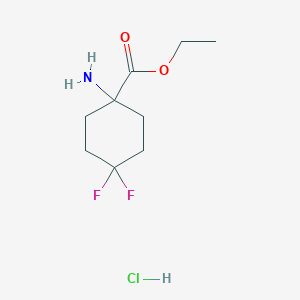
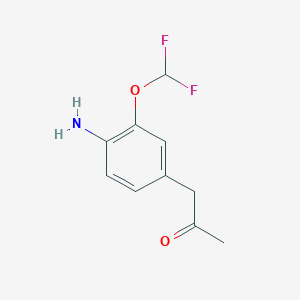
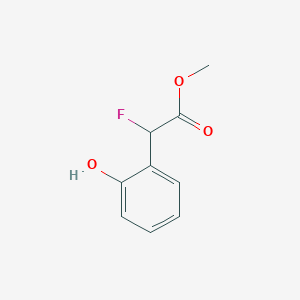
![[1,1'-BI(Cyclopropan)]-2-ylboronic acid](/img/structure/B14041840.png)
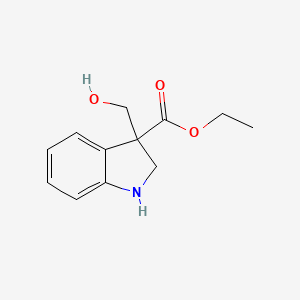

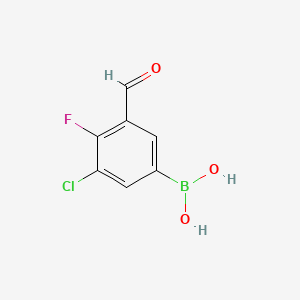
![(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B14041855.png)



